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Compound of Interest

Compound Name: EPZ011989

Cat. No.: B15584439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo

administration of EPZ011989, a potent and selective inhibitor of the histone methyltransferase

EZH2, for mouse studies. EPZ011989 is an orally bioavailable compound that has

demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3]

Physicochemical Properties and Solubility
EPZ011989 is a crystalline solid that is insoluble in water but soluble in organic solvents such

as dimethyl sulfoxide (DMSO) and ethanol.[4][5][6] For in vivo studies, it is typically formulated

as a suspension.

Table 1: Solubility of EPZ011989
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Solvent Solubility Notes

DMSO ≥ 10 mg/mL
Use fresh, non-moisture-

absorbing DMSO.[4]

Ethanol 20 mg/mL

Sonication may be

recommended to aid

dissolution.[5][6]

Water Insoluble [4]

Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

In Vivo Formulation and Administration
EPZ011989 is orally bioavailable and is typically administered to mice via oral gavage as a

suspension.[1][7][8] The most common vehicle for formulation is a solution of methyl cellulose

and Tween-80 in water.[1][3][8] Acidification with hydrochloric acid (HCl) has been used to

improve suspension properties for the free base.[1] Alternatively, the d-tartrate salt form of

EPZ011989 has been developed for improved properties.[1]

Recommended Vehicle Compositions:
Vehicle 1: 0.5% (w/v) methyl cellulose and 0.1% (v/v) Tween-80 in deionized water.[1][3]

Vehicle 2: 0.5% sodium carboxymethylcellulose and 0.1% Tween 80.[8][9]

Vehicle 3 (Acidified): 0.5% (w/v) methyl cellulose and 0.1% Tween-80 acidified with 1 molar

equivalent of HCl.[1]

Dosing and Administration
The dosage of EPZ011989 can vary depending on the mouse model and the therapeutic goal.

Doses ranging from 82 mg/kg to 1000 mg/kg have been reported in the literature.[1][7][8][10]

Administration is typically once or twice daily (BID).

Table 2: Reported In Vivo Dosages and Administration Routes for EPZ011989 in Mice
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Mouse
Strain

Dosage
Administrat
ion Route

Dosing
Schedule

Vehicle Reference

SCID Mice

125, 250,

500, 1000

mg/kg

Oral Single dose

0.5% w/v

methyl

cellulose,

0.1% Tween-

80, 1 mol

equiv HCl

[1]

SCID Mice
250, 500

mg/kg
Oral

BID for 21

days

0.5% methyl

cellulose,

0.1% Tween-

80

[1]

C.B.17SC

scid-/-
250 mg/kg Oral gavage

BID for 28

days

0.5% sodium

carboxymeth

ylcellulose,

0.1% Tween

80

[8]

Not Specified

82 mg/kg,

then 300

mg/kg

Oral gavage Daily

0.5%

methylcellulo

se, 0.1%

Tween-80,

99.4%

deionized

water

[3][10]

Pharmacokinetics in Mice
Pharmacokinetic studies in SCID mice have shown that EPZ011989 is orally bioavailable. The

predicted efficacious plasma concentration in mice, corrected for plasma protein binding, is 158

ng/mL.[1]

Table 3: Single Dose Pharmacokinetics of EPZ011989 in SCID Mice (Oral Administration)[1]
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Dose (mg/kg) Cmax (ng/mL) Tmax (h)
AUCinf
(h·ng/mL)

Time above
LCC (h)

125 ~500 ~2 ~2000 ~4

250 ~1000 ~4 ~6000 ~8

500 ~2000 ~4 ~12000 ~8

1000 ~3000 ~8 ~40000 24

LCC (Lowest Cytotoxic Concentration) predicted efficacious plasma level is 158 ng/mL.

Efficacy and Safety in Mouse Models
EPZ011989 has demonstrated robust anti-tumor activity in mouse xenograft models of human

B cell lymphoma and pediatric malignant rhabdoid tumors.[1][2][8] Efficacy is often associated

with the inhibition of H3K27 methylation in tumor tissues.

In terms of safety, EPZ011989 is generally well-tolerated at therapeutic doses. However, at

higher doses and with prolonged treatment, some adverse effects such as weight loss have

been observed.[8] In one study, dosing was stopped at day 21 in one cohort due to over 20%

weight loss, though the mice recovered after cessation of treatment.[8]

Experimental Protocols
Protocol 1: Formulation of EPZ011989 Suspension for
Oral Gavage
This protocol describes the preparation of a 25 mg/mL suspension of EPZ011989.

Materials:

EPZ011989 powder

0.5% (w/v) methyl cellulose in sterile water

0.1% (v/v) Tween-80 in sterile water
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Sterile conical tubes

Vortex mixer

Sonicator (optional)

Procedure:

Weigh EPZ011989: Accurately weigh the required amount of EPZ011989 powder. For

example, to prepare 10 mL of a 25 mg/mL suspension, weigh 250 mg of EPZ011989.

Prepare Vehicle: Prepare the vehicle by mixing 0.5% methyl cellulose and 0.1% Tween-80 in

sterile water.

Suspend EPZ011989: Add a small amount of the vehicle to the EPZ011989 powder to create

a paste. Gradually add the remaining vehicle while vortexing to ensure a homogenous

suspension.

Homogenize: Continue to vortex the suspension for 5-10 minutes. If necessary, sonicate the

suspension for short intervals to aid in dispersion.

Storage: It is recommended to prepare the suspension fresh on the day of use. If short-term

storage is necessary, store at 4°C and re-vortex thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous
Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EPZ011989
in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., SCID or nude mice)

Tumor cells for implantation

Matrigel (optional)
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Calipers for tumor measurement

EPZ011989 suspension

Vehicle control

Oral gavage needles

Procedure:

Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomization: Randomize the mice into treatment and control groups (e.g., n=8-10 mice

per group).

Treatment Initiation: Begin treatment with EPZ011989 suspension or vehicle control via oral

gavage. The dosing volume is typically 100 µL to 200 µL, depending on the mouse weight

and desired dose.

Monitoring:

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Observe the general health and behavior of the mice daily.

Endpoint: Continue treatment for the planned duration (e.g., 21 or 28 days) or until tumors in

the control group reach a predetermined maximum size. Euthanize mice if they show signs

of excessive toxicity (e.g., >20% body weight loss, lethargy).

Data Analysis: Analyze the tumor growth inhibition, body weight changes, and any other

relevant parameters.

Visualizations
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EZH2 Signaling Pathway
EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). It functions to methylate histone H3 at lysine 27 (H3K27), leading to

transcriptional repression of target genes. EPZ011989 inhibits the methyltransferase activity of

EZH2.

NucleusDrug Action

PRC2 Complex
(EZH2, EED, SUZ12)

Histone H3
(Lysine 27)

Methylation
H3K27me3 Target Genes Transcriptional

Repression

Leads to
EPZ011989

Inhibits

Click to download full resolution via product page

Caption: EZH2 signaling pathway and the inhibitory action of EPZ011989.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study of

EPZ011989 in a mouse xenograft model.
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Caption: General experimental workflow for an in vivo mouse efficacy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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